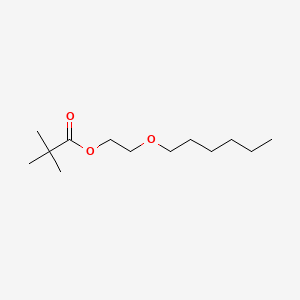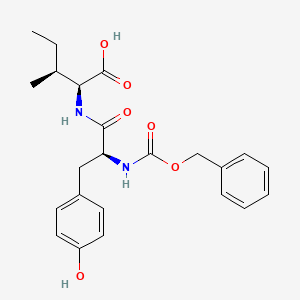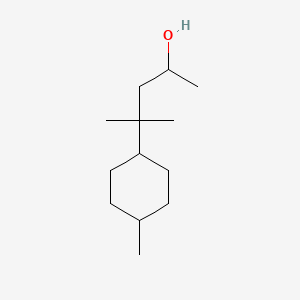
Aziridinecarboxylic acid, isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridinecarboxylic acid, isopropyl ester is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is of significant interest due to its unique structural features and reactivity, making it valuable in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aziridinecarboxylic acid, isopropyl ester can be synthesized through several methods. One common approach involves the reaction of aziridine with isopropyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{Aziridine} + \text{Isopropyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may include the use of catalysts to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Aziridinecarboxylic acid, isopropyl ester undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring is highly strained, making it susceptible to nucleophilic attack. Common nucleophiles include amines, alcohols, and thiols, leading to ring-opening products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Substitution Reactions: Substitution at the aziridine ring can occur with various electrophiles.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents such as sodium azide, thiols, and amines under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Ring Opening: Amino alcohols, thiol derivatives, and other substituted products.
Oxidation and Reduction: Corresponding oxides and amines.
Applications De Recherche Scientifique
Aziridinecarboxylic acid, isopropyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial properties due to its ability to alkylate DNA and proteins.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and ability to form stable bonds.
Mécanisme D'action
The mechanism of action of aziridinecarboxylic acid, isopropyl ester involves the high strain energy of the aziridine ring, which promotes its reactivity towards nucleophiles. The compound can alkylate nucleophilic sites on proteins and DNA, leading to the formation of covalent bonds. This alkylation can inhibit enzyme activity or disrupt cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.
Aziridine-2-carboxamide: Known for its low toxicity and selective alkylation properties.
3-Arylaziridine-2-carboxylic acid derivatives: These compounds are used in medical and synthetic chemistry for their functionalized aziridine rings.
Uniqueness: Aziridinecarboxylic acid, isopropyl ester is unique due to its ester functional group, which enhances its reactivity and solubility compared to other aziridine derivatives. This makes it particularly useful in applications requiring high reactivity and stability.
Propriétés
Numéro CAS |
671-52-3 |
|---|---|
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
propan-2-yl aziridine-1-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-5(2)9-6(8)7-3-4-7/h5H,3-4H2,1-2H3 |
Clé InChI |
QRHKUWPDXPZWDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)N1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci)](/img/structure/B13762370.png)



![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride](/img/structure/B13762393.png)



